Technical Deep Dive: Z-Ala-Glu (N-Benzyloxycarbonyl-L-Alanyl-L-Glutamic Acid)
Technical Deep Dive: Z-Ala-Glu (N-Benzyloxycarbonyl-L-Alanyl-L-Glutamic Acid)
Executive Summary
Z-Ala-Glu-OH (CAS: 102601-36-5) is a protected dipeptide derivative serving as a critical substrate in enzymology and a building block in peptidomimetic synthesis.[1] Structurally composed of an N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group, an Alanine residue, and a C-terminal Glutamic acid, it is most notably recognized as a specific chromogenic or fluorogenic substrate precursor for Staphylococcus aureus V8 Protease (Endoproteinase Glu-C) .
This guide provides a rigorous technical analysis of its physicochemical architecture, a validated solid-phase synthesis protocol, and its mechanistic role in protease characterization.
Part 1: Physicochemical Architecture
The physicochemical profile of Z-Ala-Glu is defined by the lipophilic Z-group contrasting with the hydrophilic, ionizable glutamic acid side chain. This amphiphilic nature dictates its solubility profile and interaction with enzyme active sites.
Structural Specifications
| Property | Specification |
| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)propanoyl]amino]pentanedioic acid |
| Common Name | Z-Ala-Glu-OH |
| CAS Number | 102601-36-5 |
| Molecular Formula | C₁₆H₂₀N₂O₇ |
| Molecular Weight | 352.34 g/mol |
| Stereochemistry | L, L (S, S configuration) |
| Physical State | White to off-white crystalline powder |
| pKa Values (Predicted) |
Solubility & Stability Profile
-
Solubility: High solubility in polar aprotic solvents (DMSO, DMF) due to the carbamate (Z) moiety. Moderate solubility in alcohols (MeOH, EtOH). Limited solubility in water unless pH is adjusted > 7.0 (forming the glutamate salt).
-
Stability: The Z-group is stable under acidic conditions (TFA) and basic conditions (mild), but susceptible to hydrogenolysis (
) and strong acids (HBr/AcOH).
Part 2: Synthetic Methodology (SPPS Approach)
While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) offers higher purity and reproducibility for research-grade Z-Ala-Glu. The following protocol utilizes an orthogonal protection strategy: acid-labile side chains (tBu) and resin, with an acid-stable N-terminal Z-group.
Strategic Logic
-
Resin: Wang Resin pre-loaded with Fmoc-Glu(OtBu). This allows C-terminal acid generation upon cleavage.
-
Coupling: Z-Ala-OH is coupled as the final residue.
-
Cleavage: High-concentration TFA cleaves the resin linker and the tBu side-chain protection simultaneously, while leaving the Z-group intact.
Protocol Workflow
Reagents:
-
Resin: Fmoc-Glu(OtBu)-Wang Resin (0.6 mmol/g loading)
-
Deprotection: 20% Piperidine in DMF
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5%
Step-by-Step Procedure:
-
Resin Swelling: Swell 1g resin in DCM (30 min), then wash with DMF.
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Coupling (Z-Ala-OH):
-
Dissolve Z-Ala-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.
-
Activate for 3 minutes.
-
Add to resin and shake for 60 minutes at Room Temp.
-
QC Check: Perform Kaiser Test (Ninhydrin). Result should be negative (colorless beads), indicating complete capping of the amine.
-
-
Cleavage & Global Deprotection:
-
Wash resin with DCM (5x) and dry under
. -
Add Cleavage Cocktail (10 mL/g resin) for 2 hours.
-
Note: The Z-group (Benzyloxycarbonyl) is stable to TFA. Only the tBu group and resin linkage are cleaved.
-
-
Isolation:
-
Filter resin. Precipitate filtrate in cold diethyl ether.
-
Centrifuge, wash with ether (3x), and lyophilize.
-
Synthesis Flowchart (Graphviz)
Figure 1: Solid-Phase Peptide Synthesis workflow for Z-Ala-Glu-OH utilizing orthogonal acid-labile resin/side-chains and acid-stable N-terminal protection.
Part 3: Analytical Characterization
To validate the identity and purity of synthesized Z-Ala-Glu-OH, the following analytical parameters must be met.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Expected Signals:
-
[M+H]⁺: 353.35 m/z
-
[M+Na]⁺: 375.33 m/z
-
[M-H]⁻: 351.33 m/z
-
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic Z-group).
-
Retention Time: Z-Ala-Glu will elute later than free peptides due to the hydrophobic Z-group, typically around 40-50% B depending on column geometry.
Proton NMR ( -NMR) in DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 12.0 - 12.5 | Broad Singlet | 2H | Carboxylic Acids (Glu |
| 8.15 | Doublet | 1H | Glu Amide NH |
| 7.50 | Doublet | 1H | Ala Amide NH |
| 7.30 - 7.38 | Multiplet | 5H | Z-Group Aromatic Ring |
| 5.01 | Singlet | 2H | Z-Group Benzylic |
| 4.25 | Multiplet | 1H | Glu |
| 4.05 | Multiplet | 1H | Ala |
| 2.25 | Multiplet | 2H | Glu |
| 1.90 / 1.75 | Multiplet | 2H | Glu |
| 1.20 | Doublet | 3H | Ala Methyl |
Part 4: Biological Application (V8 Protease Substrate)
Z-Ala-Glu is the core recognition motif for Staphylococcus aureus V8 Protease (Endoproteinase Glu-C) . This serine protease exhibits dual specificity depending on buffer conditions, but Z-Ala-Glu exploits its primary specificity for Glutamic acid.
Mechanism of Action
V8 Protease belongs to the glutamyl endopeptidase family.[2] It preferentially cleaves peptide bonds on the carboxyl side of Glutamic acid (Glu) and Aspartic acid (Asp).[3][4][5][6]
-
Phosphate Buffer (pH 7.8): Cleaves at both Glu and Asp.[5]
-
Ammonium Bicarbonate/Acetate (pH 4.0 or 7.8): Specificity is restricted strictly to Glu .[4][6]
Z-Ala-Glu-OH acts as a competitive substrate or, when derivatized (e.g., Z-Ala-Glu-pNA), as a chromogenic assay substrate. The bulky Z-group occupies the S2 subsite of the enzyme, positioning the Glu residue perfectly in the S1 catalytic pocket.
Enzymatic Pathway Diagram (Graphviz)
Figure 2: Kinetic mechanism of V8 Protease interaction with Z-Ala-Glu substrates. The Z-group enhances binding affinity at the S2 subsite.
Part 5: Handling & Storage
To maintain the integrity of Z-Ala-Glu-OH for experimental use:
-
Storage: Store lyophilized powder at -20°C . Desiccate to prevent hydrolysis.
-
Stock Preparation:
-
Dissolve in 100% DMSO or DMF to create a 10-50 mM stock solution.
-
Avoid dissolving directly in acidic aqueous buffers, as solubility will be poor.
-
For biological assays, dilute the DMSO stock into the reaction buffer (keep DMSO < 5% to avoid enzyme inhibition).
-
-
Safety: The compound is generally non-hazardous but should be treated as a potential irritant. Standard PPE (gloves, goggles) is required.
References
-
Drapeau, G. R. (1978). Role of metalloprotease in activation of the precursor of staphylococcal protease. Journal of Bacteriology.[7] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Z-Ala-Glu. Available at: [Link]
Sources
- 1. Z-ALA-GLU-OH | 102601-36-5 [m.chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease S. aureus (MB-114-0001) | Rockland [rockland.com]
- 5. albertbio.com [albertbio.com]
- 6. V8 Protease - Creative Enzymes [creative-enzymes.com]
- 7. Ala-Glu-OH | CAS#:13187-90-1 | Chemsrc [chemsrc.com]
